molecular formula C14H23N5O2 B6484289 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941886-03-9

3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6484289
CAS RN: 941886-03-9
M. Wt: 293.36 g/mol
InChI Key: PRESTDHBZFJZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as MPTPD, is a purine-based compound that has been studied for its potential medicinal properties. It has been used in laboratory experiments for its ability to act as a substrate for enzymes, as well as its potential to act as a pharmacological agent. In

Scientific Research Applications

3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential medicinal properties, particularly its ability to act as a substrate for enzymes. It has been used in research to investigate the role of enzymes in the metabolism of purines and pyrimidines, as well as their potential role in the regulation of cell growth and proliferation. In addition, this compound has been studied for its potential to act as a pharmacological agent, with research focusing on its potential anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully understood. However, it is believed to act as a substrate for enzymes, allowing them to catalyze reactions that lead to the production of various metabolites. It is also believed to interact with certain receptors, which may lead to the production of certain cellular signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties in laboratory experiments. In addition, it has been shown to induce apoptosis in certain cancer cell lines, suggesting it may have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated and purified through recrystallization. In addition, it has been shown to have potential medicinal properties, making it a useful tool for research into the role of enzymes in the regulation of cell growth and proliferation. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research into 3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. These include further investigations into its mechanism of action, its potential to act as a pharmacological agent, and its potential to induce apoptosis in certain cancer cell lines. Additionally, further research could be conducted into its potential to act as a substrate for enzymes, as well as its potential to interact with certain receptors. Finally, further research could be conducted into its potential to act as a therapeutic agent and its potential side effects.

Synthesis Methods

3-methyl-8-(pentylamino)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized through a multi-step process. The first step is the condensation of 2-amino-6-methyl-7-propylpurine with ethyl acetoacetate to form an intermediate, which is then reacted with pentylamine to form this compound. The reaction is carried out in a solvent system of acetic acid and acetonitrile. The resulting product is a yellowish-brown solid that can be isolated and purified through recrystallization.

properties

IUPAC Name

3-methyl-8-(pentylamino)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-4-6-7-8-15-13-16-11-10(19(13)9-5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRESTDHBZFJZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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